Ayanin Ayanin 3',5-dihydroxy-3,4',7-trimethoxyflavone is a trimethoxyflavone that is quercetin in which the hydroxy groups at positions 3, 4' and 7 have been replaced by methoxy groups. It has a role as a plant metabolite. It is a dihydroxyflavone and a trimethoxyflavone. It is functionally related to a quercetin. It is a conjugate acid of a 3',5-dihydroxy-3,4',7-trimethoxyflavone(1-).
Ayanin is a natural product found in Plumeria rubra, Melicope semecarpifolia, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 572-32-7
VCID: VC21337937
InChI: InChI=1S/C18H16O7/c1-22-10-7-12(20)15-14(8-10)25-17(18(24-3)16(15)21)9-4-5-13(23-2)11(19)6-9/h4-8,19-20H,1-3H3
SMILES: COC1=C(Oc2cc(OC)cc(O)c2C1=O)c3ccc(OC)c(O)c3
Molecular Formula: C18H16O7
Molecular Weight: 344.3 g/mol

Ayanin

CAS No.: 572-32-7

VCID: VC21337937

Molecular Formula: C18H16O7

Molecular Weight: 344.3 g/mol

* For research use only. Not for human or veterinary use.

Ayanin - 572-32-7

Description

Ayanin is a bioflavonoid compound that has been isolated from several plant species, including Croton schiedeanus Schlecht and Callicarpa nudiflora . It is known for its diverse biological activities, including its role as a non-selective phosphodiesterase 1-4 inhibitor, which makes it a compound of interest in the study of respiratory diseases such as allergic asthma .

3.1. Phosphodiesterase Inhibition and Asthma Treatment

Ayanin has been studied for its potential in treating allergic asthma due to its phosphodiesterase inhibitory activity. It effectively suppresses ovalbumin-induced airway hyperresponsiveness in mice without affecting anesthesia, suggesting minimal adverse effects . Ayanin also reduces inflammatory cell counts and cytokine levels in bronchoalveolar lavage fluid, further supporting its potential therapeutic use in asthma .

3.2. Relaxation Effects on Vascular Tissue

Ayanin induces concentration-dependent relaxation in isolated vessels contracted with phenylephrine. This effect is significantly reduced by deendothelization and inhibitors of nitric oxide synthase, indicating that endothelial nitric oxide plays a role in its relaxant mechanism .

3.3. Antimicrobial Activity Against MRSA

Recent studies have identified ayanin as an inhibitor of Caseinolytic protease (ClpP) in Methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 of 19.63 µM. It reduces virulence by down-regulating key virulence factors and exhibits therapeutic efficacy against MRSA infections in mice, especially when combined with vancomycin .

4.1. Inhibition of Interleukin-4 Production

Ayanin inhibits interleukin-4 (IL-4) production from purified basophils with an IC50 value of 2.2 µM, which is relevant to its anti-inflammatory effects .

4.2. Effects on Ovalbumin-Induced Airway Hyperresponsiveness

Dose of Ayanin (micromol/kg)Effect on Airway Hyperresponsiveness
30Significant attenuation of P(enh)
100Enhanced attenuation of P(enh)

Ayanin also suppresses total and ovalbumin-specific IgE levels and enhances IgG2a levels in serum and bronchoalveolar lavage fluid .

4.3. Antimicrobial Activity

CompoundTargetIC50 (µM)Therapeutic Effect
AyaninClpP in MRSA19.63Reduces virulence
and shows efficacy
CAS No. 572-32-7
Product Name Ayanin
Molecular Formula C18H16O7
Molecular Weight 344.3 g/mol
IUPAC Name 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxychromen-4-one
Standard InChI InChI=1S/C18H16O7/c1-22-10-7-12(20)15-14(8-10)25-17(18(24-3)16(15)21)9-4-5-13(23-2)11(19)6-9/h4-8,19-20H,1-3H3
Standard InChIKey KPCRYSMUMBNTCK-UHFFFAOYSA-N
SMILES COC1=C(Oc2cc(OC)cc(O)c2C1=O)c3ccc(OC)c(O)c3
Canonical SMILES COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC)O
Melting Point 173°C
Synonyms Ayanin; 3',5-dihydroxy-3,4',7-trimethoxy-flavone; 3,7,4'-Tri-O-methylquercetin
Targets PDE2A, PDE4
Reference Lee FP, Shih CM, Shen HY, Chen CM, Chen CM, Ko WC. Ayanin, a non-selective phosphodiesterase 1-4 inhibitor, effectively suppresses ovalbumin-induced airway hyperresponsiveness without affecting xylazine/ketamine-induced anesthesia. Eur J Pharmacol. 2010 Jun 10;635(1-3):198-203. doi: 10.1016/j.ejphar.2010.02.055. Epub 2010 Mar 20. PMID: 20307524.
PubChem Compound 5280682
Last Modified Aug 15 2023

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